2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

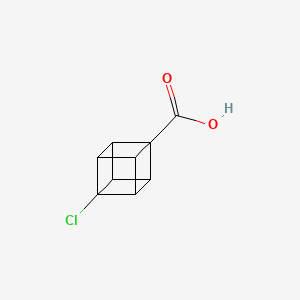

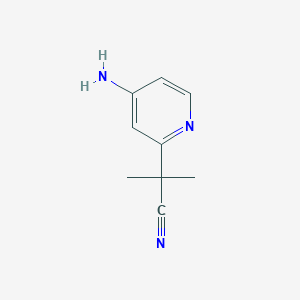

The compound “2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile” is a complex organic molecule. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, similar to benzene . The “4-Aminopyridin-2-yl” part suggests the presence of an amino group (-NH2) attached to the pyridine ring . The “2-methylpropanenitrile” part indicates a propyl chain with a methyl group and a nitrile group (-CN).

Molecular Structure Analysis

Based on its name, “2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile” would have a pyridine ring with an amino group attached, and a propyl chain with a methyl and a nitrile group. The exact structure would depend on the positions of these groups on the rings and chains .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reagents and conditions used. The amino group might participate in acid-base reactions, and the nitrile group could undergo reactions like hydrolysis or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyridine derivatives are aromatic and relatively stable. The presence of the amino and nitrile groups could affect its polarity, solubility, and reactivity .Scientific Research Applications

- Findings : Some derivatives exhibited good antitrypanosomal activity, while others showed excellent antiplasmodial activity .

- Findings : These derivatives may have potential as inhibitors of HSC activation, contributing to liver fibrosis management .

Antitrypanosomal Activity

Hepatic Stellate Cell Inhibition

Regioselective Synthesis of 2-Oxo-1,2,3,4-tetrahydropyridine

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds, such as 2-aminopyrimidine derivatives, have been reported to exhibit antitrypanosomal and antiplasmodial activities . They have shown in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .

Mode of Action

Similar compounds have shown to interact with their targets and cause changes that result in antitrypanosomal and antiplasmodial activities .

Biochemical Pathways

Related compounds have been reported to affect the life cycle of trypanosoma brucei rhodesiense and plasmodium falciparum nf54 .

Pharmacokinetics

Similar compounds have been optimized for in vivo pharmacokinetic-pharmacodynamic (pk-pd) properties .

Result of Action

Similar compounds have shown to exhibit quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as lipophilicity and basicity .

properties

IUPAC Name |

2-(4-aminopyridin-2-yl)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-9(2,6-10)8-5-7(11)3-4-12-8/h3-5H,1-2H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJWZRKXQJKDNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394785.png)

![1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394787.png)

![Ethyl 5-benzamido-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2394796.png)

![Methyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2394800.png)